molecular formula C25H20ClN3 B6509345 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-12-0

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509345
CAS RN: 901268-12-0
M. Wt: 397.9 g/mol
InChI Key: CZFSDWULUYPPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CEMPPQ) is a novel small molecule that has been recently studied for its potential applications in the field of scientific research. It is a heterocyclic compound, which is a type of organic compound that contains at least two different elements as part of its ring structure. CEMPPQ is of particular interest due to its potential applications in the fields of biochemistry, pharmacology, and drug design.

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed to interact with certain proteins in the body, which can lead to the activation of certain biochemical pathways. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This interaction can lead to the inhibition of the enzyme, which can result in anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been shown to have anti-diabetic effects, and to be able to reduce the levels of cholesterol and triglycerides in the blood. Furthermore, it has been shown to have neuroprotective effects, and to be able to protect against Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it has a wide range of potential applications, and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to its use. It has a relatively short half-life, which means that it needs to be used quickly after synthesis. In addition, it can be toxic at high concentrations, which means that it needs to be used with caution.

Future Directions

There are several future directions for research on 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One potential avenue of research is to further study its mechanism of action, in order to better understand its effects on the body. In addition, further studies could be conducted to investigate its potential applications in the fields of drug design and development. Furthermore, more research could be done to investigate its potential effects on other diseases, such as Parkinson’s disease and Huntington’s disease. Finally, further studies could be conducted to investigate the potential therapeutic uses of this compound.

Synthesis Methods

The synthesis of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been recently described in a paper by Zhang et al. (2020). The synthesis is based on a three-step procedure involving the reaction of 4-methylphenylhydrazine with 4-ethylphenylboronic acid, followed by the reaction of the resulting intermediate with 8-chloroquinoline, and finally the reaction of the intermediate with 3-(4-ethylphenyl)-1H-pyrazole. The final product is purified using a silica gel column chromatography.

Scientific Research Applications

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in the fields of biochemistry, pharmacology, and drug design. For example, it has been used as a tool to study the molecular mechanisms of several diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, it has been used to study the effects of drugs on the body, and to develop new drugs.

properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFSDWULUYPPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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